(2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine
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Overview
Description
(2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine is an organic compound that features a fluorinated benzyl ether and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine typically involves a multi-step process. One common method starts with the fluorination of a benzyl ether precursor, followed by the introduction of the amine group through reductive amination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the integrity of the fluorinated compound.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-5-((4-chlorobenzyl)oxy)phenyl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
(2-Fluoro-5-((4-methylbenzyl)oxy)phenyl)methanamine: Features a methyl group instead of a fluorine atom.
Uniqueness
The presence of fluorine atoms in (2-Fluoro-5-((4-fluorobenzyl)oxy)phenyl)methanamine imparts unique properties such as increased metabolic stability and enhanced binding affinity. These characteristics make it distinct from its analogs and valuable in various applications.
Properties
IUPAC Name |
[2-fluoro-5-[(4-fluorophenyl)methoxy]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c15-12-3-1-10(2-4-12)9-18-13-5-6-14(16)11(7-13)8-17/h1-7H,8-9,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAKNXHPJPBBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)F)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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